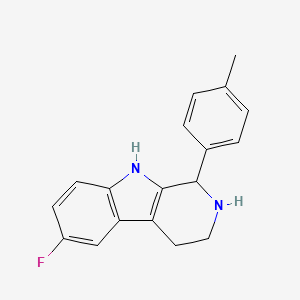![molecular formula C12H19NO4S B14227752 3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid CAS No. 819862-81-2](/img/structure/B14227752.png)
3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid is a chemical compound with a complex structure that includes a methoxyphenyl group, an ethylamino group, and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with ethylamine to form the corresponding amide. This amide is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The final step involves the sulfonation of the amine with a sulfonating agent like chlorosulfonic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonic acid group can be reduced to a sulfonate group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the sulfonic acid group can produce a sulfonate salt.
Applications De Recherche Scientifique
3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group may interact with hydrophobic pockets, while the sulfonic acid group can form ionic interactions with positively charged residues. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the amino and sulfonic acid groups.
Ethylamine: Contains the ethylamino group but lacks the methoxyphenyl and sulfonic acid groups.
Sulfanilic acid: Contains the sulfonic acid group but lacks the methoxyphenyl and ethylamino groups.
Uniqueness
3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group provides hydrophobic interactions, the ethylamino group allows for nucleophilic reactions, and the sulfonic acid group offers ionic interactions. This combination makes the compound versatile and valuable for various applications.
Propriétés
Numéro CAS |
819862-81-2 |
|---|---|
Formule moléculaire |
C12H19NO4S |
Poids moléculaire |
273.35 g/mol |
Nom IUPAC |
3-[[(1R)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H19NO4S/c1-10(13-8-3-9-18(14,15)16)11-4-6-12(17-2)7-5-11/h4-7,10,13H,3,8-9H2,1-2H3,(H,14,15,16)/t10-/m1/s1 |
Clé InChI |
FETORMZGQPEZET-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)OC)NCCCS(=O)(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)OC)NCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14227677.png)
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
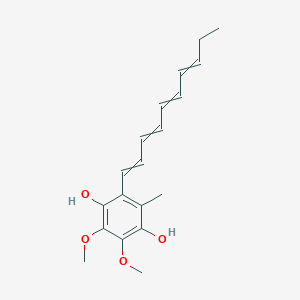
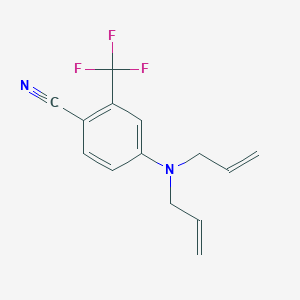
![11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate](/img/structure/B14227697.png)
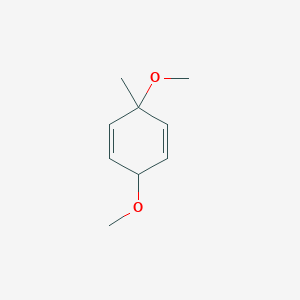
![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14227720.png)
![2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14227725.png)
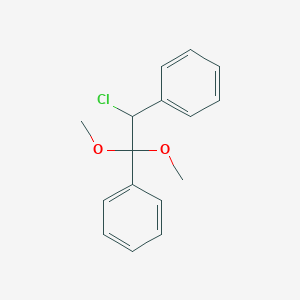

![4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one](/img/structure/B14227738.png)
